molecular formula C21H27ClN2O B560210 N-MPPP Hydrochloride CAS No. 207452-97-9

N-MPPP Hydrochloride

Cat. No.: B560210
CAS No.: 207452-97-9
M. Wt: 358.91
InChI Key: BJJKMJWQLJIRGF-UHFFFAOYSA-N
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Description

It has a high affinity for κ-opioid receptors and does not exhibit significant binding at μ or δ sites . This compound is primarily used in scientific research to study the effects of κ-opioid receptor activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-MPPP Hydrochloride involves the acylation of piperazine with halogenocarboxylic acid chlorides in an acidic medium. The reaction typically proceeds through the following steps:

    Formation of the Intermediate: The initial step involves the reaction of piperazine with halogenocarboxylic acid chlorides to form the intermediate compound.

    Acylation: The intermediate is then acylated to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-MPPP Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at the phenyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-MPPP Hydrochloride is widely used in scientific research due to its selective activation of κ-opioid receptors . Some key applications include:

    Chemistry: Studying the chemical properties and reactivity of κ-opioid receptor agonists.

    Biology: Investigating the biological effects of κ-opioid receptor activation on cellular and molecular processes.

    Medicine: Exploring potential therapeutic applications for pain management and neuroprotection.

    Industry: Developing new κ-opioid receptor agonists for pharmaceutical research.

Mechanism of Action

N-MPPP Hydrochloride exerts its effects by selectively binding to κ-opioid receptors . This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include G-protein-coupled receptors, which mediate the effects of κ-opioid receptor activation. The activation of these receptors can result in analgesia, sedation, and dysphoria.

Comparison with Similar Compounds

N-MPPP Hydrochloride is unique due to its high selectivity for κ-opioid receptors and lack of significant binding at μ or δ sites . Similar compounds include:

These compounds differ in their receptor selectivity and physiological effects, highlighting the uniqueness of this compound in scientific research.

Properties

IUPAC Name

N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJKMJWQLJIRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-61-8
Record name Benzeneacetamide, N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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